T-6500 | 6138-41-6 | Trigonelline hydrochloride [2]: Effects of Trigonelline on Human Prostate Cancer Cell Line LNCaP
Effects of Trigonelline on Human Prostate Cancer Cell Line LNCaP
Studies have explored the potential neuroprotective effects of trigonelline hydrochloride in various models of neurodegenerative diseases:
Trigonelline recovers memory function in Alzheimer's disease model mice: evidence of brain penetration and target molecule
Beyond cancer and neurodegenerative diseases, trigonelline hydrochloride is being investigated for its role in:
Trigonelline hydrochloride: A promising inhibitor for type I collagen fibrillation
Effects of Trigonelline, an Alkaloid Present in Coffee, on Diabetes-Induced Disorders in the Rat Skeletal System
Trigonelline hydrochloride is a chemical compound with the formula CHClNO and a molecular weight of 173.60 g/mol. It is a zwitterionic alkaloid derived from niacin (vitamin B3) through methylation of its nitrogen atom. Trigonelline naturally occurs in various plants, including fenugreek (Trigonella foenum-graecum), coffee beans, and garden peas. It is particularly abundant in Arabica coffee, where it contributes to the flavor profile and health benefits associated with coffee consumption .
Research suggests trigonelline may possess various mechanisms of action, though the exact mechanisms require further investigation []. Here are some potential areas of influence:
Trigonelline hydrochloride exhibits interesting chemical reactivity. When heated with barium hydroxide at 120 °C, it produces methylamine. Under harsher conditions, such as treatment with hydrochloric acid at 260 °C, it can yield chloromethane and nicotinic acid . The compound can also form stable salts, such as the monohydrochloride, which crystallizes well and is sparingly soluble in dry alcohol .
Trigonelline hydrochloride has garnered attention for its biological activities. It has been shown to possess hypoglycemic effects, making it a potential candidate for diabetes management. Additionally, studies have indicated that trigonelline hydrochloride acts as an effective inhibitor of type I collagen fibrillation, which may have implications for tissue repair and fibrosis prevention . Other reported activities include antioxidant properties and potential neuroprotective effects.
Various synthesis methods for trigonelline hydrochloride have been explored. One method involves heating trigonelline with potassium hydroxide in the presence of ammonia sources, leading to the formation of derivatives under controlled conditions . Another approach includes the extraction from natural sources such as coffee beans or fenugreek seeds, where it occurs naturally .
Trigonelline hydrochloride has several applications across different fields:
Research indicates that trigonelline hydrochloride interacts positively with various biological systems. For instance, its ability to inhibit collagen fibrillation suggests a role in modulating extracellular matrix components, which could be beneficial in wound healing and tissue engineering . Additionally, its antioxidant properties may help mitigate oxidative stress in cellular environments.
Trigonelline hydrochloride shares structural similarities with several other compounds. Here are some notable ones:
Compound Name | Formula | Unique Features |
---|---|---|
Nicotinic Acid | CHNO | Precursor to trigonelline; involved in energy metabolism. |
N-Methyl Nicotinamide | CHNO | Related to niacin metabolism; exhibits neuroprotective effects. |
Caffeine | CHNO | Found in coffee; stimulant properties; enhances alertness. |
Uniqueness of Trigonelline Hydrochloride: Unlike nicotinic acid and N-methyl nicotinamide, trigonelline hydrochloride exhibits distinct hypoglycemic effects and significant inhibition of collagen fibrillation, making it particularly valuable in therapeutic contexts related to metabolic disorders and tissue health.